4-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide
Description
4-Benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a morpholine ring, and an oxazolyl moiety
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11-7-14(18-23-11)17-16(21)13-9-22-10-15(20)19(13)8-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYXJYBEXICRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Core Synthesis
The morpholine ring serves as the central scaffold for this compound. Industrial protocols typically employ diethanolamine as the starting material, which undergoes cyclodehydration using phosphorus oxychloride (POCl₃) under reflux conditions. This step yields 5-oxomorpholine-3-carboxylic acid derivatives, which are subsequently functionalized at the 4-position.
Key Reaction Conditions :
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Solvent : Anhydrous dichloromethane or toluene
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Temperature : 80–100°C
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Catalyst : POCl₃ (1.2 equiv)
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Yield : 78–85%
Benzylation at the 4-Position
Introducing the benzyl group requires electrophilic aromatic substitution or nucleophilic alkylation. Friedel-Crafts alkylation is preferred for its regioselectivity, using benzyl chloride and aluminum chloride (AlCl₃) in a non-polar solvent. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable benzylation of hydroxyl intermediates derived from the morpholine core .
Comparative Analysis of Benzylation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | BnCl, AlCl₃ | Toluene | 25°C | 72 |
| Mitsunobu | BnOH, DEAD, PPh₃ | THF | 0°C → RT | 68 |
| Nucleophilic Alkylation | BnBr, K₂CO₃ | DMF | 60°C | 65 |
Synthesis of 5-Methyl-1,2-Oxazol-3-Amine
The oxazole amine moiety is synthesized via Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a methyl acetylene derivative . Alternatively, Knorr oxazole synthesis using β-keto esters and hydroxylamine hydrochloride provides a scalable route .
Optimized Protocol :
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React ethyl acetoacetate with hydroxylamine hydrochloride in ethanol (80°C, 4 h).
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Cyclize the intermediate with phosphorus pentachloride (PCl₅) in dichloroethane.
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Purify via recrystallization (ethanol/water).
Amide Bond Formation
Coupling the morpholine-3-carboxylic acid with 5-methyl-1,2-oxazol-3-amine is critical. Carbodiimide-mediated coupling (EDCI/HOBt) in dichloromethane achieves >90% conversion. For industrial scalability, acyl chloride intermediates are generated using thionyl chloride (SOCl₂) , followed by amine addition under basic conditions .
Reaction Parameters :
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Activation : SOCl₂ (2.0 equiv), refluxing toluene, 2 h
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Coupling : Oxazole amine (1.1 equiv), N-methylmorpholine (2.0 equiv), 0°C → RT
Industrial-Scale Production
Continuous flow reactors enhance throughput for large-scale synthesis. A three-step continuous process integrates morpholine ring formation, benzylation, and amide coupling, reducing purification intervals. Key metrics:
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Throughput : 12 kg/day
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Purity : >99.5% (HPLC)
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Solvent Recovery : 95% via distillation
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity makes it a useful tool for probing biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.
Industry: In industrial applications, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties make it suitable for use in specialized chemical processes.
Mechanism of Action
The mechanism by which 4-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The oxazolyl group, in particular, is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness: 4-Benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains both a benzyl group and a morpholine ring, which contribute to its distinct chemical properties and reactivity.
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Biological Activity
The compound 4-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-oxomorpholine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a morpholine ring, an oxazole moiety, and a benzyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 342.40 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P | Not available |
Antimicrobial Activity
Recent studies have indicated that the compound exhibits significant antimicrobial properties. In vitro tests demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Properties
Research has shown that this compound possesses anticancer activity against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in these cells via the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
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Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited zones of inhibition ranging from 12 mm to 20 mm against tested strains.
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Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : IC50 values were found to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
